URIDINE 5/'-DIPHOSPHATE TRISODIUM SALT
Description
Chemical Structure and Properties:
Uridine 5′-diphosphate trisodium salt (UDP-Na₃) is a nucleotide derivative consisting of uridine (a pyrimidine nucleoside) linked to two phosphate groups and three sodium counterions. Its molecular formula is C₉H₁₂N₂Na₃O₁₂P₂ (anhydrous), with a molecular weight of 446.11 g/mol (anhydrous) or 468.13 g/mol as a hydrate (e.g., C₉H₁₃N₂Na₃O₁₂P₂·H₂O) . Structurally, it features a ribose sugar, a uracil base, and a diphosphate moiety (Figure 1).
Applications: UDP-Na₃ serves as a critical substrate in enzymatic reactions, particularly in carbohydrate metabolism and glycosylation processes. It acts as a glycosyl donor in the biosynthesis of glycoproteins, glycolipids, and polysaccharides . It is also utilized in cell-free enzyme systems for synthesizing UDP-sugars like UDP-galactose .
Properties
CAS No. |
123334-08-7 |
|---|---|
Molecular Formula |
C9H11N2Na3O12P2 |
Molecular Weight |
470.106 |
IUPAC Name |
trisodium;[[(2S,3R,4S,5S)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C9H14N2O12P2.3Na/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(22-8)3-21-25(19,20)23-24(16,17)18;;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,10,12,15)(H2,16,17,18);;;/q;3*+1/p-3/t4-,6-,7-,8-;;;/m0.../s1 |
InChI Key |
GFASEGWJDXDCKZ-TWSNCLJMSA-K |
SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Below is a detailed comparison of UDP-Na₃ with other uridine derivatives, adenosine analogs, and structurally similar nucleotides.
Comparison Table
Structural and Functional Differences
Uridine 5′-Monophosphate Disodium Salt (UMP-Na₂) :
- Structure : Lacks one phosphate group compared to UDP-Na₃.
- Function: Primarily serves as an RNA monomer and flavor enhancer (e.g., in monosodium glutamate blends) .
- Solubility : Higher water solubility (50 mg/mL) due to fewer phosphates .
Uridine 5′-Triphosphate Trisodium Salt (UTP-Na₃) :
- Structure : Contains three phosphate groups, making it a high-energy molecule.
- Function : Directly participates in RNA synthesis and activates G-protein-coupled receptors (e.g., P2Y receptors) .
- Stability : Less stable than UDP-Na₃ due to rapid hydrolysis of the γ-phosphate .
Inosine 5′-Diphosphate Trisodium Salt (IDP-Na₃) :
- Structure : Hypoxanthine replaces uracil, altering base-pairing specificity.
- Function : Mimics GTP/ATP in signaling pathways and purine salvage metabolism .
Uridine 5′-Diphosphoglucuronic Acid Trisodium Salt (UDPGA-Na₃) :
- Structure : UDP conjugated to glucuronic acid.
- Function : Essential for Phase II drug metabolism, facilitating toxin conjugation in the liver .
Adenosine Derivatives (ADP/ATP) :
Research Findings
Enzymatic Specificity :
- UDP-Na₃ is preferred over UTP-Na₃ in glycosyltransferase assays due to its stability and lower energy demand .
- UDPGA-Na₃ outperforms UDP-Na₃ in glucuronidation efficiency by 40% in hepatic microsomal assays .
Thermodynamic Stability: UTP-Na₃ hydrolyzes 3× faster than UDP-Na₃ in aqueous buffers (pH 7.4) .
Biological Roles: UDP-Na₃ is critical in lactose synthesis (via UDP-galactose) and plant cell wall formation (via UDP-glucose) .
Preparation Methods
Phosphorylation of Uridine Monophosphate
Early methods involved stepwise phosphorylation of uridine monophosphate (UMP) using phosphorus oxychloride (POCl₃) in anhydrous conditions. However, this approach suffered from low yields (~30%) due to premature hydrolysis of phosphoryl intermediates and formation of pyrophosphate byproducts. For instance, reactions conducted at 4°C in trimethyl phosphate solvent achieved only 28–34% conversion to UDP, necessitating costly ion-exchange chromatography for purification.
Enzymatic Synthesis Using Kinases
Enzymatic routes utilizing uridine/cytidine kinase and ATP-dependent phosphorylation improved regioselectivity but introduced scalability challenges. A 2015 study reported 60–70% yields using recombinant enzymes; however, enzyme instability at elevated temperatures and high substrate costs hindered commercial viability.
Modern Chemical Synthesis: Carbodiimide-Mediated Coupling
EDC·HCl Activation Protocol
The patent CN109021049B outlines a robust method for synthesizing uridine diphosphate derivatives using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) as a coupling agent. While the patent focuses on uridine 5'-diphosphate-benzimidazole disodium, its methodology is adaptable to UDP-Na₃ synthesis:
-
Reaction Setup : Dissolve uridine 5'-diphosphate disodium (UDP-2Na, 10 g, 23 mmol) in a 1:2 ethanol-water mixture.
-
Activation : Add EDC·HCl (11.7 g, 61 mmol) at 6–10°C to minimize side reactions.
-
Stirring : Maintain at 20–30°C for 6 hours, achieving >90% conversion (HPLC monitoring).
-
Purification : Centrifuge the mixture, isolate the precipitate, and dry under reduced pressure.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 36% |
| Purity (HPLC) | 96.33% |
| Byproduct Content | <3% unreacted UDP |
Solvent Optimization
Ethanol-water mixtures (25–75% v/v ethanol) enhance UDP solubility while suppressing hydrolysis. Comparative studies showed that pure dimethylacetamide (DMAC) or tetrahydrofuran (THF) reduced yields by 40–50% due to poor nucleophile activation.
Critical Analysis of Alternative Coupling Agents
N,N'-Carbonyldiimidazole (CDI)
CDI-mediated coupling in DMAC yielded <1% UDP-Na₃, with 82.8% unreacted UDP-2Na. The bulky imidazole leaving group impeded nucleophilic attack by phosphate oxygens, underscoring EDC·HCl’s superiority.
Dicyclohexylcarbodiimide (DCC)
DCC in dichloromethane produced UDP-Na₃ at 22% yield but introduced toxic dicyclohexylurea byproducts, complicating purification.
Industrial-Scale Purification Strategies
Ion-Exchange Chromatography
Cation-exchange resins (e.g., Dowex 50WX8) selectively bind sodium ions, enabling precise control over the Na⁺:UDP ratio. A three-column system with gradient elution (0.1–1.0 M NaCl) achieves >99% purity but requires 12–24 hours per batch.
Recrystallization from Ethanol-Water
Slow cooling of UDP-Na₃ in 70% ethanol yields needle-like crystals with 98.5% purity. However, residual solvents (0.3–0.5% ethanol) may necessitate vacuum drying.
Analytical Characterization and Quality Control
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (C18 column, 250 × 4.6 mm, 5 μm) with 10 mM ammonium acetate (pH 5.0) mobile phase resolves UDP-Na₃ from impurities. Retention times:
| Compound | Retention Time (min) |
|---|---|
| UDP-Na₃ | 3.526 |
| UMP | 2.221 |
| Benzamide byproducts | 5.141 |
Q & A
Q. How is Uridine 5'-Diphosphate Trisodium Salt (UDP-Na₃) synthesized and characterized in laboratory settings?
UDP-Na₃ is typically synthesized via enzymatic phosphorylation of uridine monophosphate using kinases, followed by purification via ion-exchange chromatography. Characterization employs HPLC for purity assessment (≥98%) and nuclear magnetic resonance (NMR) for structural confirmation, particularly to distinguish α/β anomeric configurations . Mass spectrometry further validates molecular weight (e.g., 610.26 g/mol for hydrated forms) .
Q. What are the standard storage conditions to ensure UDP-Na₃ stability?
Store desiccated at -20°C to prevent hydrolysis and degradation. The compound is hygroscopic, and prolonged exposure to ambient humidity reduces stability. Lyophilized forms are preferred for long-term storage .
Q. What analytical techniques are used for purity assessment and quantification of UDP-Na₃?
Reverse-phase HPLC with UV detection (λ = 260 nm) is standard for purity checks. For quantification, enzymatic assays coupled with spectrophotometry (e.g., UDP-glucose dehydrogenase assays) or LC-MS/MS provide high specificity, especially in complex biological matrices .
Q. What are the primary biochemical pathways involving UDP-Na₃?
UDP-Na₃ serves as a key intermediate in glycosylation reactions (e.g., synthesis of glycogen, glycoproteins) and carbohydrate metabolism. It acts as a sugar donor in enzymatic processes, such as UDP-glucose formation, and modulates P2Y receptor signaling in cellular communication .
Advanced Research Questions
Q. How do sodium counterions in UDP-Na₃ affect enzymatic activity in UDP-dependent assays?
Sodium ions influence ionic strength and enzyme-substrate interactions. For example, in glycosyltransferase assays, excess Na⁺ may inhibit Mg²⁺-dependent enzymes. Buffering systems (e.g., Tris-HCl) are recommended to stabilize ionic conditions, with controls comparing Na⁺ vs. other cations (e.g., K⁺) .
Q. What methodologies resolve discrepancies in UDP quantification across analytical platforms?
Inter-platform variability (e.g., HPLC vs. enzymatic assays) arises from matrix effects or detection limits. Normalization using internal standards (e.g., ¹³C-labeled UDP) and cross-validation with orthogonal methods (e.g., NMR) improve accuracy. Data should report recovery rates and detection limits .
Q. How can researchers optimize UDP-Na₃’s role in glycosylation reactions under varying pH conditions?
Kinetic studies at pH 6.5–8.5 (optimal for most glycosyltransferases) are critical. Use phosphate or HEPES buffers to maintain pH stability. Pre-incubating enzymes with UDP-Na₃ at suboptimal pH can identify activity thresholds, while chelators (e.g., EDTA) mitigate metal interference .
Q. What strategies differentiate α and β anomeric forms of UDP-Na₃ in structural studies?
High-resolution NMR (¹H and ³¹P) identifies anomeric configurations via coupling constants (e.g., J1-P for α vs. β). X-ray crystallography provides definitive structural data, particularly for enzyme-cofactor complexes .
Q. What controls are essential when using UDP analogs in competition assays?
Include cold (non-radioactive) UDP-Na₃ to assess non-specific binding and enzyme inhibitors (e.g., UDP-galactose for glycosyltransferases). Dose-response curves with varying analog:UDP ratios quantify competitive inhibition .
Q. How can metal-catalyzed degradation of UDP-Na₃ in aqueous solutions be mitigated?
Use ultrapure water (≤10 ppb heavy metals) and buffers with chelating agents (e.g., 1–5 mM EDTA). Degradation kinetics can be monitored via HPLC, with antioxidants (e.g., 0.1% ascorbate) added for redox-sensitive applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
